An In-depth Technical Guide to (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride
An In-depth Technical Guide to (S)-1-(3,4-Difluorophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a difluorinated phenyl ring, imparts unique electronic properties and can enhance metabolic stability and membrane permeability, making it a valuable building block for novel therapeutics.[1][2] This compound is often explored in the development of agents targeting neurological and psychiatric disorders.[1] As the hydrochloride salt, its solubility in aqueous media is improved, facilitating its use in various research and development applications.[1] The stereochemistry of the amine is crucial, as different enantiomers can exhibit distinct pharmacological activities.[1]
Chemical and Physical Properties
The key chemical and physical properties of (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | References |
| IUPAC Name | (1S)-1-(3,4-difluorophenyl)ethanamine hydrochloride | |
| CAS Number | 1212972-48-9 | |
| Molecular Formula | C₈H₁₀ClF₂N | |
| Molecular Weight | 193.62 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | Room temperature, sealed in a dry environment | |
| InChI Key | KRYCUFKROCITGA-JEDNCBNOSA-N |
Spectroscopic Data (Predicted and Representative)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of a related compound, ethylamine, shows characteristic signals for the different proton environments. For (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride, one would expect:
-
Aromatic Protons: Complex multiplets in the aromatic region (approx. 7.0-7.5 ppm) due to the protons on the difluorophenyl ring.
-
Methine Proton (-CH): A quartet adjacent to the methyl group and the amine.
-
Amine Protons (-NH₃⁺): A broad singlet.
-
Methyl Protons (-CH₃): A doublet due to coupling with the methine proton.[3]
The ¹³C NMR spectrum would show distinct signals for the aromatic carbons (with C-F coupling), the methine carbon, and the methyl carbon.
Infrared (IR) Spectroscopy
The FTIR spectrum of phenylethylamine hydrochlorides typically displays characteristic absorption bands:
-
N-H Stretch: A broad band in the region of 2800-3200 cm⁻¹ corresponding to the ammonium salt.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
-
C-F Stretch: Strong absorptions typically in the 1000-1300 cm⁻¹ range.[4][5][6][7]
Mass Spectrometry (MS)
In electrospray ionization mass spectrometry (ESI-MS), phenethylamine derivatives often show a protonated molecular ion [M+H]⁺. A common fragmentation pattern involves the loss of ammonia (NH₃).[8] The presence of two fluorine atoms would result in a characteristic isotopic pattern.
Experimental Protocols
Synthesis via Chiral Resolution
The synthesis of enantiomerically pure (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride is most commonly achieved through the chiral resolution of the corresponding racemic amine.[9] This process involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.[9][10]
4.1.1. Formation of Diastereomeric Salts
-
Dissolution: Dissolve the racemic 1-(3,4-difluorophenyl)ethanamine in a suitable solvent (e.g., methanol, ethanol, or isopropanol).
-
Addition of Resolving Agent: Add an equimolar amount of an enantiomerically pure chiral acid, such as (+)-tartaric acid or a derivative like O,O'-dibenzoyl-D-tartaric acid, dissolved in the same solvent.[11]
-
Crystallization: The two resulting diastereomeric salts, (S)-amine·(D)-acid and (R)-amine·(D)-acid, will have different solubilities. Allow the mixture to cool slowly to promote the crystallization of the less soluble diastereomer.[10][11]
-
Isolation: Isolate the crystallized diastereomeric salt by filtration. The mother liquor will be enriched in the more soluble diastereomer.[12]
4.1.2. Purification and Liberation of the Free Amine
-
Recrystallization: To achieve high enantiomeric purity, the isolated diastereomeric salt may need to be recrystallized one or more times from a suitable solvent.[12]
-
Liberation of the Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the amine and liberate the free (S)-1-(3,4-difluorophenyl)ethanamine.
-
Extraction: Extract the free amine into an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and evaporate the solvent under reduced pressure.
4.1.3. Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified (S)-1-(3,4-difluorophenyl)ethanamine in a suitable anhydrous organic solvent (e.g., diethyl ether or isopropanol).
-
Acidification: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in isopropanol) dropwise with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Analytical Methods
4.2.1. High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
To determine the enantiomeric excess (e.e.) of the final product, chiral HPLC is the method of choice.
-
Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., Astec® CHIROBIOTIC®) or a cyclodextrin-based column (e.g., Cyclobond I), is typically used.[13][14]
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and a buffer. The exact composition and pH will need to be optimized for the specific column to achieve baseline separation of the enantiomers.[14]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
4.2.2. Purity Analysis by Gas Chromatography (GC)
The chemical purity of the free amine can be assessed by GC.
-
Column: A nonpolar or moderately polar capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., HP-5 or ZB-5MS).[15]
-
Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID).
-
Oven Program: A temperature gradient program is typically employed, for example, starting at 150°C and ramping to 280°C at 15°C/min.[15]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[15]
-
Sample Preparation: The hydrochloride salt should be converted to the free amine by basification and extraction into a volatile organic solvent before injection.
Biological Activity and Applications in Drug Development
While specific signaling pathways for (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride are not extensively documented, its structural motifs are present in numerous biologically active compounds.
-
Scaffold for Bioactive Molecules: The phenethylamine core is a well-known pharmacophore found in many neurotransmitters and psychoactive drugs.[8] This makes the title compound a valuable starting material for the synthesis of new chemical entities.
-
Role of Fluorine Substitution: The 3,4-difluoro substitution on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine can block metabolic oxidation at those positions, increasing the compound's half-life. It can also alter the pKa of the amine and influence binding affinity to target proteins through favorable electrostatic interactions.[2]
-
Potential as a CNS Agent: Given its structural similarity to other centrally acting agents, derivatives of (S)-1-(3,4-Difluorophenyl)ethanamine are often investigated for their potential as modulators of neurotransmitter systems, such as serotonin and dopamine receptors, which are implicated in a variety of neurological and psychiatric conditions.[1]
References
- 1. quora.com [quora.com]
- 2. Buy (R)-1-(3,4-Difluorophenyl)ethanamine | 321318-15-4 [smolecule.com]
- 3. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. 2-Phenylethylamine hydrochloride | C8H12ClN | CID 9075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
